ETHYL 4-(2-{[5-(2,5-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE
Description
This compound features a piperazine-1-carboxylate core substituted with a sulfanyl acetyl group linked to a 5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazole moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its electron-withdrawing properties and bioactivity, while the 2,5-dimethoxyphenyl group may enhance lipophilicity and membrane permeability .
Properties
IUPAC Name |
ethyl 4-[2-[[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6S/c1-4-28-19(25)23-9-7-22(8-10-23)16(24)12-30-18-21-20-17(29-18)14-11-13(26-2)5-6-15(14)27-3/h5-6,11H,4,7-10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHGGHGIVDWCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=C(C=CC(=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-{[5-(2,5-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting 2,5-dimethoxybenzoic acid with thiosemicarbazide under acidic conditions to form the oxadiazole ring.
Thioacetylation: The oxadiazole derivative is then reacted with chloroacetyl chloride in the presence of a base to introduce the thioacetyl group.
Piperazine Derivatization: Finally, the thioacetylated oxadiazole is reacted with ethyl piperazine-1-carboxylate under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the thioacetyl group, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives of the dimethoxyphenyl group.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study the biological pathways involving oxadiazole and piperazine derivatives.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The exact mechanism of action of ETHYL 4-(2-{[5-(2,5-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE would depend on its specific application. Generally, it could interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The oxadiazole ring and the piperazine moiety are known to interact with various biological molecules, which could explain the compound’s bioactivity.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include:
Substituent Effects on Bioactivity
- Aromatic Substituents: The target compound’s 2,5-dimethoxyphenyl group likely increases lipophilicity compared to the 4-chlorophenyl group in the tetrahydroquinazolinone analog . This could enhance blood-brain barrier penetration or agrochemical uptake in plants.
- Heterocyclic Cores: The 1,3,4-oxadiazole ring in the target compound differs from the tetrahydroquinazolinone in and the triazole/thiadiazole derivatives in . Oxadiazoles are associated with antimicrobial and anti-inflammatory activities, while quinazolinones are explored for kinase inhibition .
- Sulfanyl vs. Sulfonyl Groups: The sulfanyl acetyl group in the target compound may confer redox activity or metal-binding capacity, contrasting with the methylsulfonyl amino group in , which is more electron-withdrawing and stable.
Research Implications and Gaps
- Agrochemical Potential: Analogous 1,3,4-oxadiazole derivatives in demonstrated plant growth promotion, hinting at possible agrochemical utility for the target compound.
- Pharmacological Exploration: Structural parallels to kinase inhibitors (e.g., quinazolinones) and antimicrobial agents (e.g., oxadiazoles) warrant further investigation.
Biological Activity
Ethyl 4-(2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and anti-Alzheimer's disease effects. This article reviews the biological activity of this compound based on recent research findings, including in vitro and in vivo studies.
Chemical Structure
The compound features a piperazine core linked to an oxadiazole moiety, which is known for its diverse biological properties. The presence of the dimethoxyphenyl group enhances its pharmacological profile.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of compounds containing the oxadiazole scaffold. For instance, compounds similar to this compound have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in Alzheimer's disease pathology.
In Vitro Studies:
- Cholinesterase Inhibition: The compound demonstrated potent inhibitory activity against AChE and BChE with IC50 values comparable to established drugs like donepezil. For example, related compounds showed IC50 values ranging from 0.052 μM to 1.413 μM for AChE inhibition .
Table 1: Inhibitory Activity of Related Compounds
| Compound | AChE IC50 (μM) | BChE IC50 (μM) | Notes |
|---|---|---|---|
| SD-6 | 0.907 | 1.85 | Unsubstituted phenyl ring |
| Donepezil | 1.413 | - | Standard reference |
| Ethyl Compound | TBD | TBD | Under investigation |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies indicate that derivatives of oxadiazoles can significantly reduce malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) and glutathione (GSH) levels in animal models . These findings suggest a protective mechanism against oxidative stress in neuronal tissues.
Case Studies
Case Study 1: Alzheimer’s Disease Model
In a study involving scopolamine-induced cognitive impairment in rats, treatment with related oxadiazole compounds resulted in improved memory function and significant reductions in oxidative markers. Histopathological analysis revealed no neuronal damage in treated groups, indicating a strong neuroprotective effect .
Case Study 2: Molecular Docking Studies
Molecular docking studies have shown that compounds with similar structures bind effectively to the active sites of AChE and BChE enzymes. The binding affinities suggest that these compounds can act as competitive inhibitors, which is crucial for their therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
